

An In-Depth Technical Guide to Methyl 3-Oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 3-oxocyclohexanecarboxylate
Cat. No.:	B080407

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **methyl 3-oxocyclohexanecarboxylate**, a versatile building block in organic synthesis. This document details its chemical identity, physicochemical properties, synthesis protocols, and spectral data, making it a valuable resource for professionals in research and drug development.

Chemical Identity and Structure

Methyl 3-oxocyclohexanecarboxylate is a cyclic keto-ester with the chemical formula $C_8H_{12}O_3$. It is a key intermediate in the synthesis of a variety of more complex molecules.

CAS Number: 13148-83-9

Molecular Structure:

Physicochemical and Spectral Data

A summary of the key physical and chemical properties of **methyl 3-oxocyclohexanecarboxylate** is presented below. This data is essential for its handling, characterization, and use in chemical reactions.

Property	Value	Reference
Molecular Weight	156.18 g/mol	[1]
Molecular Formula	C ₈ H ₁₂ O ₃	[1]
Appearance	Colorless to light yellow liquid	
Boiling Point	230.8 ± 33.0 °C at 760 mmHg	
Density	1.111 ± 0.06 g/cm ³	
Storage	Sealed in dry, Room Temperature	

Spectral Data Summary:

Spectrum Type	Available	Source
¹ H NMR	Yes	SpectraBase
¹³ C NMR	Yes	SpectraBase
Mass Spectrometry (MS)	Yes	SpectraBase
Fourier-Transform Infrared Spectroscopy (FTIR)	Yes	SpectraBase

Note: Detailed spectral data can be accessed through the SpectraBase database under the compound entry for 3-Oxocyclohexanecarboxylic acid, methyl ester.[\[2\]](#)

Synthesis of Methyl 3-Oxocyclohexanecarboxylate

The primary method for the synthesis of **methyl 3-oxocyclohexanecarboxylate** is the Dieckmann condensation, an intramolecular cyclization of a diester.[\[3\]](#)[\[4\]](#) The starting material for this reaction is dimethyl pimelate.

Dieckmann Condensation Reaction Scheme

The overall reaction for the synthesis is as follows:

Detailed Experimental Protocol: Dieckmann Condensation

This protocol is a representative procedure for the synthesis of **methyl 3-oxocyclohexanecarboxylate**.

Materials:

- Dimethyl pimelate
- Sodium methoxide (NaOCH_3)
- Anhydrous methanol
- Toluene (anhydrous)
- Hydrochloric acid (HCl), concentrated
- Diethyl ether
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)

Equipment:

- Three-necked round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel

- Rotary evaporator

Procedure:

- Reaction Setup: In a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add sodium methoxide (1.0 equivalent) and anhydrous toluene.
- Addition of Diester: While stirring the suspension, add a solution of dimethyl pimelate (1.0 equivalent) in anhydrous toluene dropwise from the dropping funnel at a rate that maintains a gentle reflux.
- Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
- Quenching and Neutralization: Cool the reaction mixture to room temperature and carefully add concentrated hydrochloric acid to neutralize the excess base and quench the reaction.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
- Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: Purify the crude **methyl 3-oxocyclohexanecarboxylate** by vacuum distillation.

Applications in Organic Synthesis

Methyl 3-oxocyclohexanecarboxylate is a valuable intermediate in the synthesis of various complex organic molecules and pharmaceutical compounds. Its bifunctional nature (a ketone and an ester) allows for a wide range of chemical transformations.

Multi-step Synthesis Example

A representative multi-step synthesis involving **methyl 3-oxocyclohexanecarboxylate** as a key intermediate is outlined below. This pathway demonstrates its utility in constructing more complex molecular architectures.

[Click to download full resolution via product page](#)

Caption: A logical workflow for a multi-step synthesis.

Safety Information

Methyl 3-oxocyclohexanecarboxylate should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

This technical guide provides essential information for the effective use of **methyl 3-oxocyclohexanecarboxylate** in a research and development setting. The provided data and protocols are intended to serve as a foundation for further investigation and application of this versatile chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. spectrabase.com [spectrabase.com]
- 3. Dieckmann Condensation [organic-chemistry.org]
- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- To cite this document: BenchChem. [An In-Depth Technical Guide to Methyl 3-Oxocyclohexanecarboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b080407#methyl-3-oxocyclohexanecarboxylate-cas-number-and-structure\]](https://www.benchchem.com/product/b080407#methyl-3-oxocyclohexanecarboxylate-cas-number-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com